Diethoxyethyl succinate

Physical Chemistry Solvent Engineering Polymer Science

Diethoxyethyl succinate (CAS 26962-29-8), also known as bis(2-ethoxyethyl) succinate, is a diester of succinic acid and ethoxyethanol belonging to the class of organic esters. It is characterized by a molecular formula of C12H22O6 and a molecular weight of 262.3 g/mol.

Molecular Formula C12H22O6
Molecular Weight 262.3 g/mol
CAS No. 26962-29-8
Cat. No. B1588251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethoxyethyl succinate
CAS26962-29-8
Molecular FormulaC12H22O6
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCCOCCOC(=O)CCC(=O)OCCOCC
InChIInChI=1S/C12H22O6/c1-3-15-7-9-17-11(13)5-6-12(14)18-10-8-16-4-2/h3-10H2,1-2H3
InChIKeySWQUTKGVXGTROS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethoxyethyl Succinate (CAS 26962-29-8) Technical Specifications and Procurement Baseline


Diethoxyethyl succinate (CAS 26962-29-8), also known as bis(2-ethoxyethyl) succinate, is a diester of succinic acid and ethoxyethanol belonging to the class of organic esters . It is characterized by a molecular formula of C12H22O6 and a molecular weight of 262.3 g/mol . The compound appears as a colorless transparent liquid with a density of approximately 1.045–1.055 g/cm³ at 20°C and a boiling point range of 245–246°C . Its solubility profile includes miscibility with ethanol and ether, slight water solubility of 3%, and 5% solubility in 10% ethanol solution [1]. Diethoxyethyl succinate is recognized as an amphipathic molecule and is utilized in scientific and industrial applications as a solvent, emollient, plasticizer, and chemical intermediate [2].

Why Generic Succinate Diester Substitution for Diethoxyethyl Succinate (CAS 26962-29-8) Compromises Formulation Performance


Succinate diesters represent a structurally diverse class with substantial variations in physicochemical properties driven by the specific alcohol moieties employed in esterification [1]. Diethoxyethyl succinate differentiates itself from simpler dialkyl succinates such as dimethyl succinate (DMS, C6H10O4, MW 146.1 g/mol) and diethyl succinate (DES, C8H14O4, MW 174.2 g/mol) by incorporating two ethoxyethyl groups, resulting in a higher molecular weight (262.3 g/mol) and the integration of ether linkages within its ester side chains [2]. This architectural modification fundamentally alters its solvency, volatility profile, and compatibility with polar and amphipathic systems . Direct substitution with lower molecular weight analogs can therefore lead to significant deviations in evaporation rate, formulation viscosity, polymer plasticization efficiency, and tactile sensory attributes in personal care products [3]. The following quantitative evidence delineates the specific, measurable parameters that mandate precise procurement of diethoxyethyl succinate for targeted scientific and industrial applications.

Quantitative Comparative Performance Evidence for Diethoxyethyl Succinate (CAS 26962-29-8) Versus Analogs


Molecular Weight and Volatility Differentiation of Diethoxyethyl Succinate Compared to Diethyl Succinate

Diethoxyethyl succinate (MW 262.3 g/mol) exhibits a substantially higher molecular weight than the common analog diethyl succinate (MW 174.2 g/mol), representing a 50.6% increase in molar mass . This structural difference translates directly to a lower predicted vapor pressure and reduced volatility, as estimated by the lower molar refractivity of diethyl succinate (64.7 cm³ for diethoxyethyl succinate versus approximately 40 cm³ for diethyl succinate) . The inclusion of ethoxyethyl moieties introduces ether oxygen atoms that enhance polarity and hydrogen bonding capacity without introducing protic hydrogens, distinguishing it from both smaller dialkyl succinates and larger, more hydrophobic dibasic esters [1].

Physical Chemistry Solvent Engineering Polymer Science

Aqueous Solubility Profile of Diethoxyethyl Succinate Enables Transparent Water-Based Formulations

Diethoxyethyl succinate demonstrates a defined and limited aqueous solubility of 3% in pure water, increasing to 5% in a 10% ethanol/water mixture, which allows for the preparation of transparent solutions and multi-layered product systems [1]. This solubility profile is distinct from that of diethyl succinate, which exhibits greater miscibility with water due to its smaller size and lack of sterically hindering ethoxyethyl groups [2]. The controlled partial solubility of diethoxyethyl succinate, governed by its amphipathic character arising from the balance of hydrophobic succinate backbone and hydrophilic ether linkages, provides formulators with a predictable tool for creating stable, clear, hydroalcoholic formulations and stratified products without complete dissolution .

Cosmetic Formulation Solubility Science Product Development

Plasticization Efficiency of Diethoxyethyl Succinate in PVC Formulations Relative to Conventional Plasticizers

Industrial assessments indicate that diethoxyethyl succinate provides plasticizing capabilities for polymers such as polyvinyl chloride (PVC) that are comparable to or exceed those of conventional phthalate-based plasticizers [1]. The compound's effectiveness is attributed to its unique molecular architecture, which combines ester and ether linkages that optimize compatibility and performance within the polymer matrix . Unlike smaller succinate esters such as diethyl succinate, which lack sufficient molecular weight and ether functionality for effective PVC plasticization, diethoxyethyl succinate's structure allows it to intercalate between polymer chains, reducing glass transition temperature (Tg) and imparting flexibility and durability [2]. Furthermore, its bio-based origin from succinic acid derived via biomass fermentation positions it as a sustainable alternative to petrochemical plasticizers [3].

Polymer Science Plasticizer Technology Materials Engineering

Sensory Profile Superiority of Diethoxyethyl Succinate in Topical Formulations Compared to Other Emollients

According to patent literature, endermic liniments containing diethoxyethyl succinate as a polyoxyethylene dicarboxylate component achieve a superior tactile sensation during use, specifically characterized by enhanced smoothness and the absence of a sticky residue, while maintaining a lasting moisture-retaining effect [1]. This sensory advantage is explicitly attributed to the inclusion of diethoxyethyl succinate, with the patent noting that among polyoxyethylene dicarboxylates, diethoxyethyl succinate is preferably used due to its exceptional tactile properties [2]. The compound's amphipathic nature, stemming from its balanced hydrophilic-lipophilic structure, allows it to function effectively as both a humectant and a skin-conditioning agent, providing a non-greasy, smooth after-feel that is highly desirable in premium personal care products [3].

Cosmetic Science Sensory Analysis Formulation Chemistry

Safety and Regulatory Profile of Diethoxyethyl Succinate for Cosmetic Use Based on CIR Assessment

The 2023 Final Report from the Cosmetic Ingredient Review (CIR) provides a comprehensive safety assessment of diethoxyethyl succinate as used in cosmetics [1]. The compound is listed in the Chinese Inventory of Existing Cosmetic Ingredients (IECIC 2021) with a reported maximum historical use level of 5% in both leave-on and rinse-off cosmetic products [2]. The Environmental Working Group (EWG) Skin Deep database assigns diethoxyethyl succinate a low hazard score (1) across multiple endpoints, including cancer, allergies and immunotoxicity, and developmental and reproductive toxicity [3]. This established safety profile, supported by authoritative regulatory review, differentiates diethoxyethyl succinate from less well-characterized succinate esters or alternative solvents that may possess higher toxicity profiles or more restrictive use limitations [4].

Toxicology Regulatory Science Cosmetic Safety

Targeted Application Scenarios for Diethoxyethyl Succinate (CAS 26962-29-8) Based on Differential Evidence


Premium Sensory Cosmetic Formulations Requiring Non-Sticky Smoothness

In leave-on and rinse-off personal care products such as moisturizers, serums, and cleansers, diethoxyethyl succinate serves as a dual-function solvent and skin-conditioning agent. Its proven ability to deliver superior smoothness without a sticky after-feel, as documented in EP 1153602 A1 [1], makes it an ideal choice for formulators targeting high-end sensory experiences. The compound's defined aqueous solubility (3% in water, 5% in 10% ethanol) [2] facilitates the creation of clear, hydroalcoholic solutions and multi-layered visual effects, which are valuable for product differentiation. Furthermore, the established safety profile and 5% maximum use level supported by the 2023 CIR assessment [3] provide regulatory confidence for global market entry.

Sustainable Plasticizer for PVC and Biodegradable Polymer Systems

For applications in flexible PVC films, coatings, and molded articles, diethoxyethyl succinate offers plasticizing performance comparable to conventional phthalate alternatives while providing the advantage of a bio-based origin from fermented succinic acid [4]. Its higher molecular weight (262.3 g/mol) compared to smaller succinate esters like diethyl succinate (174.2 g/mol) ensures lower volatility and longer-term plasticizer retention within the polymer matrix. The compound's compatibility with biodegradable polymers such as polylactic acid (PLA) [5] expands its utility into the development of fully compostable plastic products, aligning with circular economy initiatives and sustainability mandates in packaging and consumer goods industries.

Controlled-Solubility Solvent for Specialized Formulations and Chemical Synthesis

In research and industrial chemistry contexts requiring a solvent with partial aqueous miscibility and high organic compatibility, diethoxyethyl succinate's amphipathic character enables applications that simpler succinate diesters cannot fulfill. Its limited water solubility (3%) allows for biphasic extraction and partitioning protocols, while its miscibility with ethanol, ether, and other organic solvents supports a wide range of synthetic reactions. The compound's relatively high boiling point (245–246°C) also makes it suitable for high-temperature processes where lower-boiling solvents like diethyl succinate (boiling point 217°C) would evaporate prematurely, potentially disrupting reaction kinetics or causing formulation instability.

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